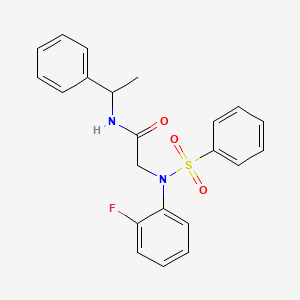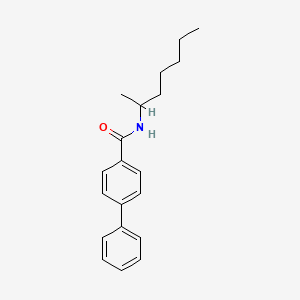
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FPEG, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FPEG belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological and psychiatric disorders.
Mécanisme D'action
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of NMDA receptors, which are involved in learning and memory. By inhibiting the glycine transporter, N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can increase the levels of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter. This makes it a useful tool for studying the role of glycine in the brain.
One limitation of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it has a relatively short half-life, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.
Another area of research could focus on the development of more potent and selective glycine transporter inhibitors. This could lead to the development of more effective treatments for neurological and psychiatric disorders.
Overall, N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has shown promise as a potential therapeutic agent for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-fluoroaniline with 1-phenylethylamine to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with glycine to form N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a treatment for schizophrenia. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce symptoms in patients with schizophrenia.
Another area of research has focused on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a treatment for drug addiction. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-17(18-10-4-2-5-11-18)24-22(26)16-25(21-15-9-8-14-20(21)23)29(27,28)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMUZLYVIQSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)

![(3,4-dimethylphenyl){3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B4986502.png)
![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)
